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Compound Name: MM-589 TFA

Cat. No.: B15606097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure, mechanism, and key

experimental data related to MM-589, a highly potent, cell-permeable macrocyclic

peptidomimetic. MM-589 is a significant research tool and potential therapeutic lead that

targets the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed

lineage leukemia (MLL).[1][2][3] This interaction is crucial for the histone methyltransferase

(HMT) activity of the MLL complex, which is frequently dysregulated in certain types of acute

leukemia.[4]

Core Structure and Mechanism of Action
MM-589 is a macrocyclic peptidomimetic designed to mimic the binding motif of MLL that

interacts with WDR5.[3] Its cyclic nature provides conformational rigidity, which contributes to

its high binding affinity and improved cell permeability compared to linear peptides.[3]

The primary mechanism of action of MM-589 is the disruption of the WDR5-MLL complex.[1][5]

WDR5 acts as a critical scaffolding protein that is essential for the integrity and enzymatic

activity of the MLL1 histone methyltransferase complex.[5][6] By binding to a key arginine-

binding pocket on WDR5, MM-589 competitively inhibits the binding of MLL, leading to the

disassembly of the complex and a subsequent reduction in histone H3 lysine 4 (H3K4)

methylation.[5][6] This epigenetic modification is vital for the expression of genes, such as the

HOXA9 and MEIS1, that drive the proliferation of MLL-rearranged leukemia cells.[3]
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Quantitative Biological Data
The following tables summarize the key quantitative data for MM-589, demonstrating its high-

affinity binding to WDR5, potent inhibition of MLL1 enzymatic activity, and selective anti-

proliferative effects against leukemia cell lines.

Table 1: In Vitro Binding Affinity and Functional Inhibition of MM-589

Parameter Target/Assay Value Reference

IC50 WDR5 Binding 0.90 nM [1][4]

Ki WDR5 Binding <1 nM [4]

IC50

MLL H3K4

Methyltransferase

Activity

12.7 nM [1][4]

Table 2: Anti-proliferative Activity of MM-589 in Human Leukemia Cell Lines

Cell Line MLL Status IC50 (µM) Reference

MOLM-13 MLL-AF9 fusion 0.21 [4]

MV4-11 MLL-AF4 fusion 0.25 [4]

HL-60 MLL wild-type 8.6 [4]

Signaling Pathway and Inhibition by MM-589
The following diagram illustrates the role of the WDR5-MLL complex in histone methylation and

the mechanism of inhibition by MM-589.
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WDR5-MLL Signaling Pathway and Inhibition by MM-589
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Caption: Inhibition of the WDR5-MLL1 interaction by MM-589 prevents the formation of the

active methyltransferase complex, leading to reduced H3K4 methylation and decreased

expression of leukemogenic genes.

Experimental Protocols
While the detailed, step-by-step experimental protocols for the synthesis and evaluation of MM-

589 are proprietary to the discovering institution, this section outlines the principles behind the

key methodologies employed in its characterization based on the primary literature.[1]

1. Synthesis of MM-589 MM-589 was synthesized using solid-phase peptide synthesis (SPPS)

techniques. This methodology involves the sequential addition of protected amino acids to a

growing peptide chain anchored to a solid resin support. The synthesis would have been
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followed by on-resin cyclization to form the macrocyclic structure, and then cleavage from the

resin and purification, likely using high-performance liquid chromatography (HPLC).

2. WDR5-MLL Interaction Assay (AlphaLISA) The binding affinity of MM-589 to WDR5 was

determined using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). This

is a bead-based immunoassay that measures the interaction between two molecules in

solution. In this case, one protein (e.g., WDR5) is attached to a "donor" bead and the

interacting partner (a biotinylated MLL peptide) is bound by a streptavidin-coated "acceptor"

bead. When the beads are in close proximity due to the protein-protein interaction, excitation of

the donor bead results in a luminescent signal from the acceptor bead. MM-589 competes with

the MLL peptide for binding to WDR5, causing a dose-dependent decrease in the AlphaLISA

signal, from which the IC50 value is calculated.

3. MLL Histone Methyltransferase (HMT) Functional Assay To assess the functional

consequence of WDR5-MLL disruption, an in vitro HMT assay was performed.[5] This assay

measures the enzymatic activity of the MLL complex. A typical setup would involve incubating

the reconstituted MLL complex (containing MLL1, WDR5, and other core components) with its

substrate (a histone H3 peptide) and a methyl donor (S-adenosylmethionine, SAM), often

radiolabeled. The amount of methylation is then quantified. The assay is performed with

increasing concentrations of MM-589 to determine its inhibitory effect on the methyltransferase

activity.[5]

4. Cell Proliferation Assays The anti-proliferative effects of MM-589 on leukemia cell lines were

measured using standard cell viability assays, such as the MTS or MTT assay. In these assays,

cells are seeded in multi-well plates and treated with a range of concentrations of the

compound. After a set incubation period (e.g., 72 hours), a reagent is added that is converted

into a colored formazan product by metabolically active cells. The amount of color produced is

proportional to the number of viable cells and is measured using a plate reader. This allows for

the calculation of the IC50 value, which is the concentration of the compound that inhibits cell

growth by 50%.

5. X-ray Crystallography To elucidate the structural basis of its high-affinity binding, the co-

crystal structure of MM-589 in complex with WDR5 was determined. This involved expressing

and purifying the WDR5 protein, forming a complex with MM-589, and crystallizing this

complex. The resulting crystals were then exposed to a high-intensity X-ray beam, and the
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diffraction pattern was recorded. Computational analysis of this diffraction data allowed for the

determination of the three-dimensional atomic structure of MM-589 bound to WDR5.

Experimental Workflow Example: AlphaLISA
The following diagram outlines a typical workflow for an AlphaLISA-based assay to determine

the IC50 of an inhibitor for a protein-protein interaction.
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General Workflow for AlphaLISA-based IC50 Determination

1. Reagent Preparation
- WDR5-Donor Beads

- Biotin-MLL-Streptavidin-Acceptor Beads
- MM-589 Serial Dilution

2. Plate Dispensing
Add WDR5-Donor beads to all wells of a 384-well plate

Prepare reagents

3. Compound Addition
Add serially diluted MM-589 to respective wells

Dispense protein

4. Incubation 1
Incubate to allow inhibitor-protein binding

Add inhibitor

5. Acceptor Bead Addition
Add Biotin-MLL-SA-Acceptor bead mix to all wells

Incubate

6. Incubation 2
Incubate in the dark to allow protein-protein interaction

Add binding partner

7. Plate Reading
Read plate on an Alpha-enabled plate reader (Ex: 680nm, Em: 520-620nm)

Incubate

8. Data Analysis
Plot signal vs. log[MM-589] and fit a dose-response curve to calculate IC50

Read plate
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Caption: Workflow of an AlphaLISA experiment to measure the inhibitory potency of MM-589 on

the WDR5-MLL interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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